molecular formula C10H12FN5O4 B1672870 氟达拉滨 CAS No. 21679-14-1

氟达拉滨

货号 B1672870
CAS 编号: 21679-14-1
分子量: 285.23 g/mol
InChI 键: HBUBKKRHXORPQB-FJFJXFQQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fludarabine is a purine analog antimetabolite that inhibits DNA synthesis . It is used to treat a type of cancer of the white blood cells called B-cell chronic lymphocytic leukemia (CLL) . It is also used to treat lymphoma and leukemia .


Synthesis Analysis

Fludarabine is a purine (adenine) nucleoside analogue that is converted first to 9-β-D-arabino-furanosyl-2-fluoradenine (F-ara-A) and then into the active metabolite F-ara-A triphosphate (F-ara-ATP), which interrupts DNA and RNA synthesis . A synthesis method of fludarabine is described in a patent .


Molecular Structure Analysis

The molecular formula of Fludarabine is C10H12FN5O4 . The average molecular weight is 285.235 .


Chemical Reactions Analysis

Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP .


Physical And Chemical Properties Analysis

The bioavailability of Fludarabine is 55% following oral administration . The average molecular weight is 285.235 .

科学研究应用

Hematopoietic Cell Transplantation

  • Field: Medical Science, specifically Hematology .
  • Application: Fludarabine is used in conditioning regimens for allogeneic hematopoietic cell transplantation (HCT). It’s commonly used in combination with other agents like busulfan or melphalan .
  • Methods: Fludarabine is administered during the conditioning phase prior to HCT. The dosage and administration schedule can vary depending on the specific protocol .
  • Results: Studies have shown that fludarabine-based conditioning regimens can lead to successful engraftment and improved survival rates. However, the optimal dosage and combination of drugs are still subjects of ongoing research .

Reduced Intensity Conditioning Regimens

  • Field: Medical Science, specifically Oncology .
  • Application: Fludarabine is used in reduced intensity conditioning (RIC) regimens for patients undergoing allogeneic hematopoietic stem cell transplantation .
  • Methods: Fludarabine is administered as part of the conditioning regimen prior to transplantation. The specific dosage and schedule can vary depending on the patient’s condition and the specific protocol .
  • Results: Studies have shown that fludarabine-based RIC regimens can be effective and have acceptable toxicity profiles. These regimens have expanded the pool of eligible patients for transplantation, particularly older patients or those with comorbidities .

Chronic B Lymphocytic Leukemia Treatment

  • Field: Medical Science, specifically Oncology .
  • Application: Fludarabine is used for the treatment of B-cell chronic lymphocytic leukemia (B-CLL) .
  • Methods: Fludarabine is administered as a single agent or in combination with other drugs. The specific dosage and schedule can vary depending on the patient’s condition and the specific treatment protocol .
  • Results: Studies have shown that fludarabine can produce superior response rates and progression-free survival than standard therapy with chlorambucil and alkylator-based regimen .

STAT1 Inhibition

  • Field: Medical Science, specifically Immunology .
  • Application: Fludarabine is known to inhibit the activation of Signal Transducer and Activator of Transcription 1 (STAT1), a protein involved in cellular responses to cytokines .
  • Methods: Fludarabine is administered to cells in vitro to study its effects on STAT1 activation .
  • Results: Studies have shown that fludarabine can inhibit the cytokine-induced activation of STAT1 and STAT1-dependent gene transcription in normal resting or activated lymphocytes .

ACE2 Expression Reduction

  • Field: Medical Science, specifically Virology .
  • Application: Fludarabine has been shown to inhibit type I interferon-induced expression of angiotensin-converting enzyme 2 (ACE2), a receptor for SARS-CoV-2 .
  • Methods: Fludarabine is administered to cells in vitro to study its effects on ACE2 expression .
  • Results: Studies have shown that fludarabine can reduce ACE2 expression by inhibiting STAT1, potentially impacting the cell’s susceptibility to SARS-CoV-2 infection .

Locally Advanced Non-Small Cell Lung Cancer Treatment

  • Field: Medical Science, specifically Oncology .
  • Application: Fludarabine is used in combination with radiotherapy for the treatment of locally advanced non-small cell lung cancer (NSCLC) .
  • Methods: Fludarabine is administered concurrently with radiation therapy. The specific dosage and schedule can vary depending on the patient’s condition and the specific treatment protocol .
  • Results: A phase I trial showed that fludarabine can be safely administered concurrently with radiation at a daily dose of 13 mg/m² during the final 2 weeks of radiotherapy .

Population Pharmacokinetic Model

  • Field: Medical Science, specifically Pharmacokinetics .
  • Application: Fludarabine is used in population pharmacokinetic (popPK) models to predict drug exposure based on weight and glomerular filtration rate (GFR) .
  • Methods: Fludarabine plasma concentrations are collected via a sparse-sampling strategy. A fludarabine popPK model is evaluated and refined using standard nonlinear mixed effects modelling techniques .
  • Results: Individuals who received model-based dosing (MBD) of fludarabine achieved significantly more precise overall exposure of fludarabine .

Palladium and Platinum Complexes

  • Field: Medical Science, specifically Oncology .
  • Application: Fludarabine is used in the synthesis of palladium and platinum complexes with enhanced selectivity for tumour over non-malignant cells .
  • Methods: Different complexes of fludarabine are synthesized bearing a trans - [Br (PPh 3) 2 ]Pt/Pd fragment attached to atom C-8 via formal η 1 -sigma or η 2 -carbene bonds .
  • Results: The platinum complexes showed vastly greater selectivity for cancer over non-malignant cells when compared with fludarabine .

安全和危害

Fludarabine is associated with profound lymphopenia, and as a consequence, increases the risk of opportunistic infections . It causes serious eye irritation, is suspected of causing genetic defects, and is suspected of damaging fertility or the unborn child .

属性

IUPAC Name

(2R,3S,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUBKKRHXORPQB-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4039657
Record name Fludarabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4039657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sparingly sol water, org solvents
Record name Fludarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01073
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUDARABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite appears to act by inhibiting DNA polymerase alpha, ribonucleotide reductase and DNA primase, thus inhibiting DNA synthesis. The mechanism of action of this antimetabolite is not completely characterized and may be multi-faceted., Fluorinated adenine analog causes inhibition of DNA synthesis by inhibiting ribonucleotide reductase & DNA polymerase., Fludarabine is a purine antimetabolite. Activity occurs as the result of activation to 2-fluoro-ara-ATP and includes inhibition of DNA synthesis (primarily in the S-phase of cell division by inhibition of ribonucleotide reductase and the DNA polymerases. It is also postulated that fludarabine interferes with RNA by decreased incorporation of uridine and leucine into RNA and protein, respectively. Fludarabine is also active against non-proliferating cells., This review establishes the pharmacokinetic characteristics of the major nucleoside analogs with cytotoxic activity. Cytarabine, pentostatin, fludarabine, cladribine & gemcitabine are all prodrugs whose plasma pharmacokinetics do not fully reflect their therapeutic activity; after cellular uptake, these compounds undergo phosphorylation by deoxycytidine kinase before their incorporation into DNA results in cell death. Cytarabine is principally active in the S phase of the cell cycle & is most toxic to replicating cells, whereas pentostatin, fludarabine & cladribine are incorporated into DNA during the process in which strand breaks are repaired & are therefore cytotoxic to slowly replicating cells (although the action of pentostatin results from its inhibition of adenosine deaminase). Gemcitabine is unusual in being highly metabolized in solid tumor cells. The cytotoxic activity of pentostatin, fludarabine and cladribine against the clonal cells of lymphoproliferative disorders is accompanied by damage to normal lymphoid cells, which results in significant & long-lasting immunosuppression. Useful interactions between nucleoside analogs have been defined. Cells that are primed by exposure to fludarabine or cladribine exhibit enhanced accumulation of cytarabine triphosphate (the cytotoxic nucleotide of cytarabine) & an improved therapeutic effect against acute myeloid leukemia & chronic lymphocytic leukemia can be achieved by clinical schedules that exploit this effect. Combinations of alkylating agents & fludarabine or cladribine are also synergistic in producing significantly enhanced activity against refractory lymphoid malignancies, but at the cost of increased hematological toxicity. Developments in the clinical admin of gemcitabine are concentrating on efforts to extend the duration of exposure to the drug as a means of counteracting its rapid catabolism in the circulation. Future developments with this group of agents will further explore the use of fludarabine-based combination therapies to produce a transient period of myelosuppression & immunosuppression that is sufficient to permit the engraftment of allogeneic hemopoietic stem cells & also exploit the immunological benefits of graft-versus-tumor reactions. In addition, the clinical spectrum of activity of gemcitabine is also being extended by combining the drug with other active chemotherapeutic agents, such as cisplatin, & by early studies of its role as a radiosensitiser.
Record name Fludarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01073
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUDARABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Fludarabine

Color/Form

Crystals

CAS RN

21679-14-1
Record name Fludarabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21679-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fludarabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fludarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01073
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fludarabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4039657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fludarabine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUDARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2K93U8740
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUDARABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

260 °C
Record name Fludarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01073
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUDARABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fludarabine
Reactant of Route 2
Reactant of Route 2
Fludarabine
Reactant of Route 3
Fludarabine
Reactant of Route 4
Reactant of Route 4
Fludarabine
Reactant of Route 5
Reactant of Route 5
Fludarabine
Reactant of Route 6
Reactant of Route 6
Fludarabine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。